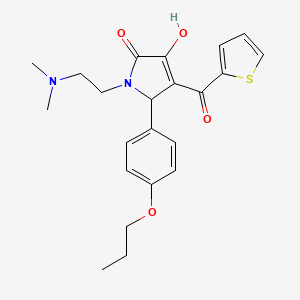

![molecular formula C18H20Cl2N2O6S2 B2656062 1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine CAS No. 428498-35-5](/img/structure/B2656062.png)

1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

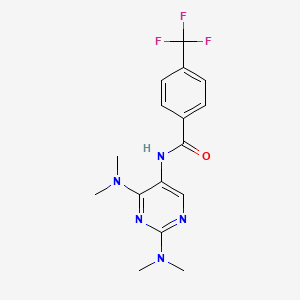

HIV-1 Reverse Transcriptase Inhibitors

1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine derivatives have been studied for their potential in inhibiting the HIV-1 reverse transcriptase enzyme. For instance, Romero et al. (1994) synthesized a variety of analogues that were significantly more potent than the lead molecule in this class, showcasing their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).

Metal-Free Solvothermal Reactions

In the field of crystal growth and design, Lu et al. (2011) explored the reactions of halogenated derivatives with piperazine, leading to the formation of organic complexes. This study highlighted a novel metal-free in situ ligand formation, indicating a potential application in the synthesis of new organic materials (Lu et al., 2011).

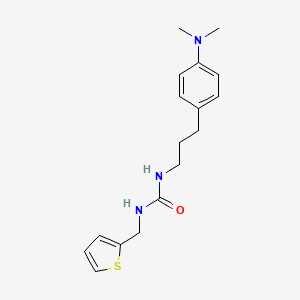

Dopamine Uptake Inhibitors

Ironside et al. (2002) discussed the synthesis of a dopamine uptake inhibitor, GBR-12909, which includes derivatives of piperazine. This study focused on developing a robust process for large-scale preparation, emphasizing the compound's significance in neurological research (Ironside et al., 2002).

Nanofiltration Membrane Development

Research by Liu et al. (2012) in the field of membrane science involved using derivatives similar to this compound in the development of sulfonated thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection, indicating their utility in water treatment and purification (Liu et al., 2012).

Drug Metabolism Studies

The study of drug metabolism is another significant area where derivatives of this compound have been utilized. For example, Kawashima et al. (1991) investigated the metabolites of a related compound in rats, providing insights into the metabolic pathways and potential implications for pharmacokinetics (Kawashima et al., 1991).

Antimicrobial Activity

Lunagariya et al. (2007) synthesized and evaluated the antimicrobial activities of bis-1,3,5-triazinyl dithiocarbamates, which share structural similarities with this compound. This highlights the potential use of such compounds in developing new antimicrobial agents (Lunagariya et al., 2007).

Chemical Analysis

El-Sherbiny et al. (2005) utilized a similar compound for the separation and analysis of flunarizine and its degradation products, demonstrating the application of piperazine derivatives in analytical chemistry (El-Sherbiny et al., 2005).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,4-bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2O6S2/c1-27-15-11-13(19)3-5-17(15)29(23,24)21-7-9-22(10-8-21)30(25,26)18-6-4-14(20)12-16(18)28-2/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJBYLIVNMTPFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2655980.png)

![Ethyl 4-{2-[2,4-dihydroxy-3-(piperidylmethyl)phenyl]-2-oxoethoxy}benzoate](/img/structure/B2655982.png)

![3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2655983.png)

![6-(2-Oxopropyl)-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2655984.png)

![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2655987.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2655989.png)

![2-Ethyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2655996.png)

![2,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2655999.png)